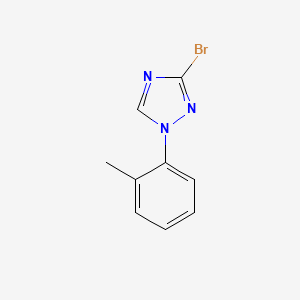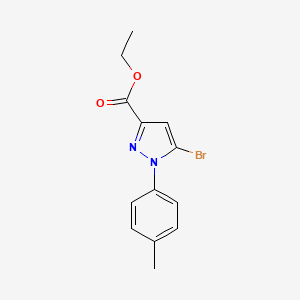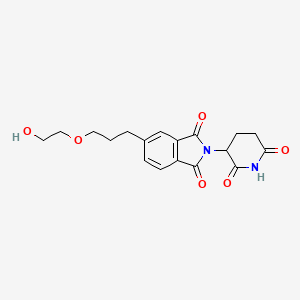![molecular formula C15H16O5 B14772750 (2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Acetyl-4,6-O-benzylidene-D-glucal: is a carbohydrate derivative that plays a significant role in synthetic organic chemistry. This compound is particularly notable for its use in the synthesis of complex oligosaccharides and glycoconjugates. Its structure includes an acetyl group at the 3-position and a benzylidene group protecting the 4,6-hydroxyl groups of the D-glucal moiety.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-O-acetyl-4,6-O-benzylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. One common method includes the use of benzaldehyde dimethyl acetal in the presence of an acid catalyst to form the benzylidene acetal. Subsequently, the 3-hydroxyl group is acetylated using acetic anhydride and a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: 3-O-acetyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reductive opening of the benzylidene ring can be achieved using reagents like sodium borohydride.
Substitution: The acetyl group can be selectively removed or substituted under mild conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Sodium borohydride (NaBH4) in the presence of an acid catalyst.
Substitution: Triethylsilane and palladium on carbon (Pd/C) are used for the removal of the benzylidene group.
Major Products:
Oxidation: Introduction of carboxyl or hydroxyl groups.
Reduction: Formation of partially benzylated derivatives.
Substitution: Removal of protective groups to yield free hydroxyl groups.
科学研究应用
Chemistry: 3-O-acetyl-4,6-O-benzylidene-D-glucal is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the assembly of oligosaccharides .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of glycoconjugates in cellular processes .
Medicine: The compound is utilized in the development of glycosylated drugs and vaccines. Its derivatives are explored for their potential therapeutic applications .
Industry: In the industrial sector, 3-O-acetyl-4,6-O-benzylidene-D-glucal is employed in the production of fine chemicals and as a precursor for various synthetic processes .
作用机制
The mechanism of action of 3-O-acetyl-4,6-O-benzylidene-D-glucal involves its role as a protected intermediate in synthetic pathways. The benzylidene group protects the 4,6-hydroxyl groups, allowing selective reactions at other positions. The acetyl group at the 3-position can be selectively removed or modified, facilitating the synthesis of complex molecules .
相似化合物的比较
3,4,6-Tri-O-acetyl-D-glucal: Similar in structure but with acetyl groups at the 3, 4, and 6 positions.
4,6-O-Benzylidene-D-glucal: Lacks the acetyl group at the 3-position.
3-O-Benzyl-4,6-O-benzylidene-D-glucal: Contains a benzyl group instead of an acetyl group at the 3-position.
Uniqueness: 3-O-acetyl-4,6-O-benzylidene-D-glucal is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates .
属性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC 名称 |
(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-12-7-8-17-13-9-18-15(20-14(12)13)11-5-3-2-4-6-11/h2-8,12-15H,9H2,1H3 |
InChI 键 |
OOUSBTQEYNLCKG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C=COC2C1OC(OC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B14772684.png)

![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)


![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)





![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)
